Product packaging for Himastatin(Cat. No.:)

Himastatin

Cat. No.: B1244360
M. Wt: 1485.7 g/mol
InChI Key: OZPNLJQULOIOGU-UPABGHPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Himastatin is a potent antitumor antibiotic natural product isolated from the bacterium Streptomyces himastatinicus . This complex homodimeric cyclohexadepsipeptide features a unique structure, including piperazic acid and a central C5–C5' biaryl linkage that is critical for its biological activity . Its primary research value lies in the exploration of new antibiotic scaffolds to combat the global health crisis of antibiotic-resistant bacteria . Early studies indicated that its antibiotic activity is reduced in the presence of phospholipids and fatty acids, leading to the hypothesis that it may target bacterial membranes . Recent, landmark chemical synthesis work has provided strong supporting evidence for this mechanism, demonstrating that this compound accumulates in and disrupts the bacterial cell envelope, a mechanism shared by some FDA-approved antibiotics . Innovative bio-inspired synthetic routes have enabled access to this compound and its analogs through a final-stage oxidative dimerization strategy, opening new avenues for structure-activity relationship (SAR) studies . Researchers are utilizing these derivatives to probe the physicochemical properties and molecular details of its mechanism of action, with the goal of designing more potent therapeutic agents . This product is presented for continued investigation in microbiology and medicinal chemistry. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H104N14O20 B1244360 Himastatin

Properties

Molecular Formula

C72H104N14O20

Molecular Weight

1485.7 g/mol

IUPAC Name

(1S,4R,7S,12R,14R,17S,20R,23S,31R)-28-[(1S,4R,7S,12R,14R,17S,20R,23S,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone

InChI

InChI=1S/C72H104N14O20/c1-29(2)19-45-57(91)81-53(35(13)87)63(97)83-49(61(95)79-51(31(5)6)67(101)105-55(33(9)10)65(99)85-47(59(93)75-45)23-39(89)27-73-85)25-71(103)41-21-37(15-17-43(41)77-69(71)83)38-16-18-44-42(22-38)72(104)26-50-62(96)80-52(32(7)8)68(102)106-56(34(11)12)66(100)86-48(24-40(90)28-74-86)60(94)76-46(20-30(3)4)58(92)82-54(36(14)88)64(98)84(50)70(72)78-44/h15-18,21-22,29-36,39-40,45-56,69-70,73-74,77-78,87-90,103-104H,19-20,23-28H2,1-14H3,(H,75,93)(H,76,94)(H,79,95)(H,80,96)(H,81,91)(H,82,92)/t35-,36-,39+,40+,45-,46-,47+,48+,49-,50-,51+,52+,53+,54+,55-,56-,69-,70-,71+,72+/m0/s1

InChI Key

OZPNLJQULOIOGU-UPABGHPRSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O

Isomeric SMILES

C[C@@H]([C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)N[C@@H]7[C@]6(C[C@@H]8N7C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]9C[C@H](CNN9C(=O)[C@@H](OC(=O)[C@H](NC8=O)C(C)C)C(C)C)O)CC(C)C)[C@H](C)O)O)O)C(=O)N[C@@H](C(=O)O[C@H](C(=O)N2[C@H](C[C@H](CN2)O)C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)C(C)C)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O

Synonyms

himastatin

Origin of Product

United States

Himastatin Biosynthesis

Producing Organism and Ecological Context

Himastatin is produced by specific strains of Streptomyces, a genus of filamentous, Gram-positive bacteria widely recognized as prolific producers of bioactive secondary metabolites. cuny.edu

Streptomyces himastatinicus and Related Strains

The primary producer of this compound is Streptomyces himastatinicus. acs.org The type strain of Streptomyces himastatinicus is DSM 41914, also known as ATCC 53653. dsmz.de Another strain, Streptomyces himastatinicus BSA11, has also been identified as a this compound producer. researchgate.net The biosynthetic gene cluster for this compound has been studied in Streptomyces hygroscopicus ATCC 53653, indicating a close relationship or reclassification between these strains in the context of this compound production. nih.govresearchgate.net

Environmental Source and Isolation

Streptomyces himastatinicus strains have been isolated from various soil environments. The type strain DSM 41914 was isolated from soil. dsmz.de Streptomyces himastatinicus BSA11 was isolated from mangrove ecosystems in India, specifically from the Bhitarkanika mangrove forest along the Odisha coast and the mangroves of Sunderbans, West Bengal. researchgate.netresearchgate.netjournalbji.com Mangrove ecosystems are recognized as rich sources of actinomycetes with potential for producing secondary metabolites. researchgate.netjournalbji.com The ecological role of this compound in these environments is not fully elucidated, but secondary metabolites in Streptomyces can play roles in microbial community interactions, potentially acting as chemical signals or providing a competitive advantage. biorxiv.orgroyalsocietypublishing.org

Biosynthetic Pathway Elucidation

The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster. The assembly of the peptide backbone is primarily carried out by nonribosomal peptide synthetases, followed by various tailoring modifications.

Role of Nonribosomal Peptide Synthetases (NRPS) in this compound Assembly

This compound is a nonribosomal peptide, and its assembly is catalyzed by NRPS enzymes. researchgate.netnih.gov NRPS systems are modular megaenzymes that assemble peptides from a variety of amino acids, including non-proteinogenic ones, without a ribosomal template. rsc.org A minimal NRPS module typically contains Adenylation (A), Thiolation (T), and Condensation (C) domains. rsc.org The A domain selects and activates specific amino acids, the T domain holds the growing peptide chain, and the C domain catalyzes peptide bond formation between amino acids loaded on adjacent modules. rsc.org The this compound BGC encodes the NRPS machinery responsible for incorporating the specific amino acid building blocks of this compound, which include both proteinogenic (e.g., leucine (B10760876), threonine) and non-proteinogenic residues such as piperazic acid and cyclotryptophan. nih.govnih.gov Regulatory genes, such as hmtI, which encodes an NRPS gene, are also involved in controlling this compound biosynthesis. researchgate.net

Characterization of Biosynthetic Intermediates

Characterization of biosynthetic intermediates has been essential in understanding the step-by-step assembly of this compound. Studies involving gene knockouts and structural analysis of accumulated compounds in mutant strains have helped to map the biosynthetic route. researchgate.netbiorxiv.org The biosynthesis involves the assembly of monomeric units, which are then dimerized to form the final this compound structure. nih.govmit.edu The formation of the central C5-C5' linkage between the cyclotryptophan residues, critical for this compound's activity, occurs in a late biosynthetic step, potentially catalyzed by a cytochrome P450 enzyme like HmtS. nih.govpnas.org Other tailoring enzymes, including cytochrome P450s like HmtT and HmtN, are involved in post-tailoring oxidative steps such as the hydroxylation of the piperazic acid motif. pnas.orgebi.ac.ukrcsb.org Piperazic acid itself is a non-proteinogenic amino acid found in this compound and other NRPS-derived metabolites, and its biosynthesis can involve enzymes like ornithine N-hydroxylase homologs. nih.govacs.org

The following table summarizes some of the key genes identified in the this compound BGC and their putative roles:

GenePutative Role
hmtAAtypical regulatory gene (repressor) nih.govpnas.org
hmtBAtypical regulatory gene (repressor) nih.gov
hmtDAtypical regulatory gene (stimulatory) nih.govresearchgate.net
hmtINRPS gene researchgate.net
hmtNCytochrome P450 (piperazic acid hydroxylation) pnas.orgebi.ac.ukrcsb.org
hmtSCytochrome P450 (dimerization) nih.govbiorxiv.orgpnas.org
hmtTCytochrome P450 (tailoring) pnas.orgebi.ac.ukrcsb.org

Further detailed research findings on specific enzymatic steps and intermediates continue to refine the understanding of this complex biosynthetic pathway.

Enzymatic Tailoring Steps in

The biosynthesis of this compound from its cyclohexadepsipeptide backbone involves the action of three key cytochrome P450 enzymes: HmtT, HmtN, and HmtS. researchgate.netnih.govebi.ac.ukscholarsportal.infonih.gov These enzymes are responsible for distinct oxidative tailoring steps. scholarsportal.info

Cytochrome P450 Enzymes (HmtT, HmtN, HmtS)

Cytochrome P450 enzymes are a diverse superfamily of monooxygenases that play crucial roles in the biosynthesis of various natural products, including antibiotics. nih.govrsc.org In this compound biosynthesis, HmtT, HmtN, and HmtS are essential for introducing specific structural modifications to the precursor molecule. researchgate.netnih.govebi.ac.ukscholarsportal.infonih.gov

HmtT: Formation of Hexahydropyrroloindole from L-Tryptophan

HmtT catalyzes the formation of the hexahydropyrroloindole moiety within the this compound structure, a process that originates from L-tryptophan. nih.govcore.ac.ukcut.ac.zanih.gov This reaction involves a regio- and stereospecific C2/C3 epoxidation of the L-tryptophan indole (B1671886) ring, followed by cyclization to form a C-N bond and introduction of a hydroxyl group at C-3. nih.govcut.ac.za While chemical synthesis of the pyrroloindole group is possible, the HmtT-catalyzed reaction represents a biosynthetic approach to this structure. core.ac.uk

HmtN: Hydroxylation of the Piperazic Acid Motif

HmtN is responsible for the hydroxylation of the piperazic acid (Pip) motif, an unusual non-proteinogenic amino acid found in this compound and other secondary metabolites. researchgate.netebi.ac.ukcore.ac.ukpatsnap.comnih.govmdpi.comresearchgate.net This hydroxylation occurs at the γ-position of the piperazic acid residue. nih.govpnas.org The piperazic acid motif itself is a cyclic hydrazine. researchgate.net

Structural Analysis of HmtN

Here is a table summarizing some structural data for HmtN:

FeatureDescriptionSource
Resolution (Crystal Structure)1.3 Å, 2.36 Å researchgate.netnih.govrcsb.org
Overall StructureHomologous to other cytochrome P450s researchgate.netnih.gov
Surface Electrostatic PotentialMostly negative, small positive patches researchgate.netpatsnap.comnih.gov
Active Site Electrostatic PotentialComposed of positive and negative charges researchgate.netpatsnap.com
Observed ChannelsThree (Channel 3 potentially for substrate) researchgate.netpatsnap.comnih.gov
Total Structure Weight47.82 kDa rcsb.org
Atom Count3,205 rcsb.org
Modeled Residue Count370 rcsb.org
Deposited Residue Count419 rcsb.org
Unique protein chains1 rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
HmtS: Oxidative Dimerization to Form the C5-C5' Linkage

HmtS catalyzes the final step in this compound biosynthesis, which is the oxidative dimerization of two cyclic depsipeptide monomers to form the central C5-C5' biaryl linkage. researchgate.netnih.govcore.ac.ukpatsnap.comnih.govnih.govyuntsg.commit.eduresearchgate.net This Csp2–Csp2 linkage between cyclotryptophan residues is a striking structural feature of this compound and is critical for its observed biological activity. nih.govmit.edu The enzymatic dimerization likely proceeds via radical-radical coupling of two cyclotryptophan radicals, which are thought to be generated through indoline (B122111) N-H hydrogen-atom abstraction at the heme active site of HmtS. nih.govyuntsg.com

Structural Biology of Biosynthetic Enzymes

Here is a table comparing some structural features of HmtT and HmtN:

FeatureHmtTHmtNSource
Overall StructureHomologous to other P450sHomologous to other P450s researchgate.netnih.govebi.ac.uk
F-G LoopExceptionally long, unusual conformationNot described as exceptionally long/unusual researchgate.netnih.govebi.ac.ukrcsb.org
F/G HelicesKinkedStraight researchgate.netnih.govebi.ac.ukrcsb.org
Active Site ChargeAlmost entirely negatively chargedComposed of positive and negative charges researchgate.netpatsnap.com
PDB ID4GGV5WX2, 4E2P rcsb.orgyuntsg.comrcsb.org
Resolution (PDB)Not explicitly stated in search results for 4GGV1.3 Å, 2.36 Å researchgate.netnih.govrcsb.org
Organism (Expression)Escherichia coliEscherichia coli rcsb.orgrcsb.org
Organism (Source)Streptomyces himastatinicus ATCC 53653Streptomyces himastatinicus ATCC 53653 rcsb.orgrcsb.org
Crystal Structures and Active Site Analysis

Analysis of the HmtN crystal structure revealed that its surface is predominantly negatively charged, with small areas of positive electrostatic potential. ebi.ac.uknih.govpatsnap.comrcsb.org The active site of HmtN contains both positive and negative charges, which may be significant for substrate recognition and catalytic function. ebi.ac.uknih.govpatsnap.comrcsb.org In contrast, the active site of HmtT is noted as being almost entirely negatively charged. ebi.ac.uknih.govpatsnap.comrcsb.org The F-G loop in HmtT is exceptionally long and extends deeply into the active site, resulting in kinked F/G helices. nih.govproteopedia.org The F/G helices in HmtN, however, are straight. nih.govproteopedia.org These distinct orientations of the F/G helices in HmtT and HmtN may contribute to their substrate specificity. nih.gov

Three channels have been observed in the crystal structure of HmtN. ebi.ac.uknih.govpatsnap.comrcsb.org Channel 3 is suggested to be essential for the ingress and egress of the substrate from the active site to the surface, while channels 1 and 2 may function as pathways for solvent and water. ebi.ac.uknih.govpatsnap.comrcsb.org

Substrate Recognition and Catalytic Function

In the this compound biosynthesis pathway, HmtN is responsible for the hydroxylation of the piperazic acid (Pip) motif. ebi.ac.ukpatsnap.comresearchgate.net The differing electrostatic potentials observed in the active sites of HmtT and HmtN are considered potentially relevant to their specific substrate recognition and distinct catalytic functions. ebi.ac.uknih.govpatsnap.comrcsb.org

Regulatory Mechanisms of this compound Production

The regulation of this compound biosynthesis is complex and involves several regulatory genes located within the BGC. nih.govnih.govresearchgate.net

Identification of Atypical Regulatory Genes (hmtABD) within the BGC

Three atypical regulatory genes, designated hmtA, hmtB, and hmtD, have been identified within the this compound BGC in Streptomyces hygroscopicus ATCC 53653. ebi.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netopenalex.org These genes are located in the upstream region of the hmt cluster. researchgate.net

Role of HmtA (MerR Family Transcriptional Regulator)

hmtA encodes a protein annotated as a MerR family transcriptional regulator based on homologous comparisons. researchgate.net While HmtA does not exhibit structurally distinct features characteristic of typical regulatory function, studies have shown it plays an important repressive role related to this compound biosynthesis. ebi.ac.uknih.govresearchgate.netresearchgate.netresearchgate.net HmtA shows low homology with other well-characterized MerR type regulators involved in metal responses. researchgate.net

Role of HmtB (Acetylglutamate Kinase Type Repressor)

The hmtB gene encodes a putative acetylglutamate kinase. researchgate.net Comparisons to other enzymes of this type suggested a regulatory role. researchgate.net HmtB has been identified as an acetylglutamate kinase type repressor in this compound biosynthesis, representing the first instance of an acetylglutamate kinase serving as a repressor of secondary metabolism. ebi.ac.uknih.govresearchgate.netresearchgate.net HmtB exhibits relatively high homology to typical bacterial N-acetylglutamate kinases (NAGKs). researchgate.net NAGKs are conserved arginine biosynthetic enzymes subject to feedback inhibition by arginine, which is crucial for cellular homeostasis and nutrient-related processes. researchgate.netacs.org HmtB appears to function as an indirect regulator of amino acid utilization for this compound biosynthesis. researchgate.net

Role of HmtD (LmbU-like Activator)

hmtD encodes an uncharacterized regulator. researchgate.net HmtD is a homolog of LmbU and positively regulates the biosynthesis of this compound in Streptomyces hygroscopicus. researchgate.netnih.gov Despite not showing structurally distinct features characteristic of regulatory function, HmtD has been shown to play a stimulatory role in this compound biosynthesis and is considered the only activator involved. ebi.ac.uknih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net LmbU-like proteins are highly distributed regulators in the BGCs of secondary metabolites in actinomycetes. researchgate.netresearchgate.net The exact mechanism by which HmtD functions as an activator is still under investigation. researchgate.netnih.gov

Through regulatory networks engineering, the repressive functions of HmtA and HmtB, along with the activating function of HmtD in the this compound BGC, have been identified. ebi.ac.uknih.govresearchgate.net Inactivation of hmtA and hmtB resulted in significantly increased this compound production titers compared to the wild-type strain. ebi.ac.uknih.govresearchgate.net

Here is a summary of the regulatory genes within the this compound BGC:

GeneProtein ProductProposed Role
hmtAMerR Family Transcriptional RegulatorRepressor
hmtBAcetylglutamate Kinase TypeRepressor
hmtDLmbU-like RegulatorActivator

Strategies for Enhancement of this compound Bioproduction through Genetic Manipulation

Enhancing the bioproduction of natural products like this compound often involves manipulating the genes within its biosynthetic gene cluster (BGC) or regulatory elements that control its expression. The this compound BGC in Streptomyces hygroscopicus ATCC 53653 spans approximately 45 kb and involves a nonribosomal peptide synthetase (NRPS) assembly line and post-tailoring enzymes, including cytochrome P450 enzymes responsible for oxidative steps and the crucial dimerization. ebi.ac.ukmit.edunih.govresearchgate.net

Genetic strategies for improving this compound yield have focused on understanding and manipulating the regulatory network governing its biosynthesis. Three atypical regulatory genes, hmtA, hmtB, and hmtD, have been identified within the this compound BGC. ebi.ac.uknih.gov Studies have shown that HmtA and HmtB act as repressors of this compound biosynthesis, while HmtD plays a stimulatory role. ebi.ac.uknih.gov HmtB is identified as a conserved acetylglutamate kinase, a type of protein that can function as a repressor of secondary metabolism. ebi.ac.uknih.gov HmtD is an LmbU homologue, a type of transcriptional regulator found in other antibiotic gene clusters like those for hormaomycin (B1249932) and lincomycin, suggesting a broader role in regulating secondary metabolism in Streptomyces. researchgate.netasm.org

Targeted genetic modifications of these regulatory genes have demonstrated significant potential for enhancing this compound production. Inactivation of the repressive genes hmtA and hmtB has been shown to lead to substantial increases in this compound titers. ebi.ac.uknih.gov

Detailed research findings on the impact of hmtA and hmtB inactivation on this compound production are presented in the table below.

StrainGenetic ModificationThis compound Titer (µg/mL)Fold Increase vs. Wild-Type
Wild-Type (S. hygroscopicus)None1.92 ± 0.121.0
ΔhmtAhmtA inactivated19.02 ± 1.29.9
ΔhmtBhmtB inactivated30.40 ± 0.8315.8

Note: This is an interactive data table. Data is representative of research findings on the impact of specific genetic modifications on this compound production.

These results indicate that inactivating the repressive effects of HmtA and HmtB effectively derepresses the this compound biosynthetic pathway, leading to significantly higher yields. ebi.ac.uknih.gov The 15.8-fold increase observed with the ΔhmtB mutant highlights the particularly strong repressive effect of HmtB on this compound production. ebi.ac.uknih.gov

Beyond manipulating native regulators, other genetic strategies explored in Streptomyces for enhancing secondary metabolite production, which could be applicable to this compound, include the use of strong constitutive promoters to drive the expression of BGC genes, refactoring of gene clusters, and the use of heterologous expression hosts. cjnmcpu.comcjnmcpu.comntu.edu.sg For instance, the cytochrome P450 enzyme HmtS, responsible for the dimerization step in this compound biosynthesis, has been successfully expressed in other Streptomyces strains to catalyze similar coupling reactions for other compounds, suggesting the potential for leveraging individual this compound biosynthetic genes in engineered systems. cjnmcpu.comcjnmcpu.com

These genetic manipulation strategies provide valuable tools for optimizing this compound bioproduction and contribute to a broader understanding of the complex regulatory networks governing secondary metabolism in Streptomyces. ebi.ac.uknih.gov

Chemical Synthesis and Derivatization of Himastatin

Historical Challenges in Himastatin Total Synthesis

The initial journey toward the total synthesis of this compound was marked by significant hurdles, primarily related to the construction of the central biaryl bond and the correct assignment of its complex stereochemistry.

The landmark first total synthesis of this compound, accomplished by the Danishefsky group, featured a strategy centered on forming the critical C5−C5′ biaryl linkage at an early stage. yuntsg.comnih.gov This approach utilized a Stille coupling reaction to connect two functionalized indole (B1671886) units, creating a dimeric cyclotryptophan core. yuntsg.comorgsyn.org Following the successful formation of this central bond, the synthesis proceeded through a bidirectional elaboration, building the two identical peptide macrocycles outward from the pre-formed dimeric core. yuntsg.comnih.gov This early-stage coupling strategy was also employed in the syntheses of related natural products like (–)-chloptosin. yuntsg.comnih.gov However, this method had its constraints, as attempts to use cross-coupling reactions for a more flexible late-stage dimerization were found to be unsuccessful, limiting the ability to easily generate heterodimeric derivatives. yuntsg.com

The process of total synthesis was instrumental in establishing the correct absolute and relative stereochemistry of this compound. An initial synthesis based on the originally proposed structure of the molecule yielded a compound that was not identical to the natural product. ebi.ac.ukcapes.gov.br This discrepancy forced a critical re-evaluation and subsequent revision of the assigned stereostructure. ebi.ac.ukcapes.gov.brmskcc.org

Early-Stage Dimerization Approaches (e.g., Stille Coupling)

Bio-Inspired Total Synthesis Strategies

Inspired by the way this compound is assembled in nature, more recent synthetic strategies have shifted the paradigm from early-stage to late-stage dimerization. This approach offers greater flexibility and efficiency, enabling the synthesis of a wider range of derivatives. yuntsg.comacs.org

Drawing inspiration from the biosynthetic pathway, modern approaches construct the two complex monomeric macrocycles first and then join them in a final, crucial step. mit.edumit.educhemrxiv.org This late-stage union of two large, fully elaborated fragments mirrors nature's endgame and provides a more convergent and modular route to this compound and its analogues. yuntsg.comacs.org This strategy successfully addressed the previously unsolved challenge of uniting two complex peptide macrocycles. yuntsg.com

In its natural production by Streptomyces himastatinicus, the final step is the oxidative dimerization of the (+)-himastatin monomer, a reaction catalyzed by the cytochrome P450 enzyme HmtS. nih.govrsc.org Synthetic chemists have successfully mimicked this biological transformation by employing chemical oxidants to achieve the same C5–C5′ bond formation. nih.govmit.edu Researchers discovered that single-electron oxidants, such as copper(II) and silver(I) salts, could effectively induce the dimerization of the fully synthetic monomer subunits. yuntsg.comnih.gov For instance, treating the (+)-himastatin monomer with reagents like copper(II) trifluoromethanesulfonate (B1224126) or silver(I) hexafluoroantimonate successfully yielded (-)-himastatin. yuntsg.com

The mechanism underlying both the enzymatic and the bio-inspired chemical dimerization is believed to proceed through a radical-radical coupling pathway. nih.govmit.edu In the biosynthesis, the HmtS enzyme is thought to generate cyclotryptophan radicals via successive hydrogen-atom abstraction from the indoline (B122111) nitrogen of two monomer units. yuntsg.comnih.gov These radicals then combine to form the biaryl bond. yuntsg.com

The chemical mimicry follows a similar blueprint. The process is initiated by a single-electron oxidation of the electron-rich aniline (B41778) substructure within each monomer. yuntsg.commit.edu This generates an arylamine radical cation, which is poised to dimerize. yuntsg.com Mechanistic studies using mixtures of differentially substituted indolines supported this radical-radical coupling mechanism, as the reaction favored the direct combination of radical species. yuntsg.com This pathway proved robust enough to function efficiently even on complex, fully-formed macrocyclic substrates, completing the total synthesis. yuntsg.com

Mimicking Enzymatic Dimerization

Modular Synthesis Approaches

Modern synthetic strategies for this compound have embraced a modular and bio-inspired approach. yuntsg.comnih.govresearchgate.net This involves the independent synthesis of the complex macrocyclic peptide monomers, which are then joined in a late-stage dimerization step to form the final homodimeric structure. nih.govmit.edu This method offers significant advantages, including the ability to rapidly create a variety of derivatives by simply modifying the monomer building blocks. yuntsg.commit.edu

A key innovation in this area is a biomimetic oxidative dimerization that forges the critical C5–C5' bond between the cyclotryptophan residues. nih.govmit.edu This reaction is inspired by the final step in this compound's natural biogenesis, which is catalyzed by the P450 enzyme HmtS. yuntsg.comnih.gov The synthetic equivalent uses a copper(II) reagent, Cu(SbF₆)₂, and a hindered base, 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), to achieve the desired coupling of the monomer units. nih.govresearchgate.net This late-stage dimerization is not only efficient but also versatile, allowing for the creation of both homodimers and heterodimers, which would be difficult to access through more linear synthetic routes. researchgate.netmit.edu

Hybrid Solution/Solid-Phase Peptide Synthesis

To efficiently construct the necessary monomeric precursors for the late-stage dimerization, researchers have employed a hybrid solution/solid-phase peptide synthesis (SPPS) strategy. nih.govresearchgate.netmit.edu This approach leverages the speed and simplicity of solid-phase synthesis for assembling the linear peptide backbone while performing more challenging coupling reactions in the solution phase. nih.gov

The synthesis begins with a resin-bound amino acid, such as D-threonine. nih.govresearchgate.net The peptide chain is then elongated using standard Fmoc-based SPPS protocols. mdpi.com Key fragments, like a pre-formed depsitripeptide block, can be coupled in solution to the growing resin-bound peptide. researchgate.net This hybrid method is significantly more efficient than a purely linear solution-phase synthesis, requiring fewer purification steps. nih.govresearchgate.net For instance, the assembly of the linear hexadepsipeptide precursor can be achieved with only a single chromatographic purification. researchgate.net Once the full linear precursor is assembled, it is cleaved from the resin, and the final cyclization (macrolactamization) is performed in solution to yield the this compound monomer. nih.govmdpi.com

Synthesis of this compound Derivatives and Analogs

The modularity of the hybrid synthesis and late-stage dimerization strategy has been instrumental in the production and evaluation of a wide range of this compound derivatives and analogs. yuntsg.commit.eduresearchgate.net This has allowed for a systematic investigation of the structure-activity relationships (SAR) of this complex natural product.

Design Principles for Structural Variation

The design of this compound analogs is guided by several key principles aimed at probing the structural requirements for its biological activity. nih.govmit.edu A primary focus has been on the substitution of individual amino acid residues to determine their importance. nih.gov The modular nature of the synthesis allows for the straightforward incorporation of non-natural or modified amino acids into the peptide backbone of the monomer. yuntsg.comnih.gov

Studies have revealed that the central C5–C5′ biaryl linkage, the depsipeptide linkage, and the piperazic acid residue are all crucial for bioactivity. mit.edu In contrast, the L-leucine residue can be substituted with other residues, such as O-methyl serine or L-azidolysine, with minimal impact on antibiotic activity. nih.gov This tolerance for substitution at the leucine (B10760876) position makes it an ideal site for introducing functional handles for further modification, such as the attachment of fluorescent tags. nih.gov The dimerization step itself is critical, as all monomeric derivatives have been found to be significantly less active than their dimeric counterparts. yuntsg.comnih.gov

Derivative Type Design Principle Key Finding Reference
Single-Residue SubstitutionReplace specific amino acids to probe their importance for activity.Leucine residue can be substituted with minimal effect, while the piperazic acid is critical. nih.govmit.edu
Stereochemical ProbesSynthesize different stereoisomers (enantiomers, meso compounds).Absolute stereochemistry has a negligible impact on activity against many bacteria. nih.govmit.edu
Fluorescent ProbesIntroduce a fluorescent tag at a non-critical position (e.g., Leucine site).Allows for visualization of the molecule's interaction with bacterial cells. nih.govmit.edumit.edu
HeterodimersDimerize two different monomer units.Enables creation of singly-labeled probes and exploration of asymmetric structures. researchgate.netmit.edumit.edu

Stereochemical Probes and their Synthesis

To investigate the role of stereochemistry in this compound's biological activity, various stereochemical probes have been synthesized. nih.govmit.edu This includes the enantiomer of the natural product, ent-(+)-himastatin, and a meso-himastatin derivative. nih.govresearchgate.net

The synthesis of these probes relies on using precursors of the opposite chirality. nih.gov For meso-himastatin, an equal mixture of the natural (+)-monomer and its enantiomeric (–)-monomer are subjected to the dimerization conditions, and the resulting heterodimer is separated from the homodimeric products. nih.govresearchgate.net Evaluation of these probes revealed that the absolute stereochemistry of this compound has a negligible effect on its antibiotic activity against several bacterial strains, including B. subtilis and S. aureus. yuntsg.comnih.gov This suggests that the molecule's mechanism of action may rely on primarily achiral interactions, such as insertion into the bacterial membrane, rather than binding to a specific chiral receptor like a protein. nih.govmit.edu Interestingly, ent-(+)-himastatin was found to be more active than the natural form against the producing organism, Streptomyces himastatinicus, possibly due to evolved self-resistance mechanisms in the bacterium that are stereospecific. yuntsg.comnih.gov

Synthesis of Fluorescently Tagged this compound Probes

A key goal in designing this compound derivatives was the creation of probes to visualize its cellular localization and elucidate its mechanism of action. nih.govmit.edu This was achieved by synthesizing a fluorescently tagged version of this compound. mit.edumit.edu

The design strategy focused on modifying the L-leucine position, which was shown to be tolerant to substitution. nih.gov An L-azidolysine residue was incorporated in place of L-leucine in the monomer. yuntsg.comnih.gov The late-stage dimerization methodology was then used to create a heterodimer by coupling a natural this compound monomer with the azidolysine-containing monomer. researchgate.netmit.edu This approach is crucial because it allows for the creation of a singly-labeled dimer, which was found to retain biological activity, whereas a symmetric, doubly-labeled homodimer did not. technologynetworks.com Following dimerization, the azide (B81097) group on the lysine (B10760008) side chain was reduced and acylated with a fluorescent dye, such as 5-TAMRA succinimidyl ester, to yield the final fluorescent probe, TAMRA-himastatin. yuntsg.comnih.govresearchgate.net These probes have been instrumental in demonstrating that this compound localizes to and disrupts bacterial cell membranes. mit.edumit.edutechnologynetworks.com

Probe/Derivative Monomer 1 Monomer 2 Key Feature Reference
(-)-Himastatin(+)-Himastatin monomer(+)-Himastatin monomerNatural product nih.govresearchgate.net
ent-(+)-Himastatin(-)-Himastatin monomer(-)-Himastatin monomerEnantiomer of natural product nih.gov
meso-Himastatin(+)-Himastatin monomer(-)-Himastatin monomerAchiral heterodimer nih.govresearchgate.net
(-)-23(+)-Azidolysine monomer(+)-Azidolysine monomerHomodimer with conjugation handle nih.gov
TAMRA-himastatin (-)-25(+)-Himastatin monomer(+)-Azidolysine monomerHeterodimeric fluorescent probe nih.govresearchgate.netmit.edu

Evaluation of Synthetic Methodologies

The development of a modular, bio-inspired synthesis for this compound represents a significant advancement over earlier, more linear strategies. The initial total synthesis by Danishefsky, while a landmark achievement that confirmed the molecule's revised stereostructure, relied on an early-stage Stille coupling to form the central biaryl bond. nih.govebi.ac.uk This "dimerize-then-elaborate" approach is inherently less flexible for creating derivatives, as any changes to the monomer units must be incorporated into a more complex, bidirectional synthesis. yuntsg.com

In contrast, the hybrid solution/solid-phase synthesis coupled with a late-stage oxidative dimerization offers superior modularity and convergence. nih.govmit.edu The ability to synthesize complex monomers efficiently using SPPS and then couple them at the final stage allows for rapid access to a wide array of analogs, including stereochemical probes and heterodimers. yuntsg.comchemrxiv.orgmit.edu This strategy proved essential for producing singly-labeled fluorescent probes, which would be extremely challenging to prepare using an early-stage dimerization approach. researchgate.net The efficiency of the hybrid SPPS approach also compares favorably to linear solution-phase methods, which require numerous steps and purifications to access intermediates of similar complexity. nih.govresearchgate.net The success of the copper-mediated oxidative dimerization provides a robust and reliable method for forging the key C5–C5′ linkage in the final, and most complex, step of the synthesis. nih.govresearchgate.net

Biological Activities and Mechanism of Action Studies of Himastatin

Investigation of Membrane-Disrupting Mechanism of Action

Research into how himastatin kills bacteria points towards a mechanism that involves the bacterial cell membrane. nih.govmit.edu

The prevailing hypothesis is that this compound works by disrupting the integrity of the bacterial cell membrane. nih.govmdpi.comescholarship.org This was supported by experiments using fluorescently labeled variants of this compound. mit.edu These fluorescent probes allowed researchers to visualize the interaction of the compound with bacterial cells, revealing that the drug accumulates within the bacterial cell membrane. drugdiscoverytrends.commit.edu

More detailed studies using a synthetic, fluorescently tagged heterodimer of this compound (TAMRA-himastatin) on B. subtilis confirmed substantial accumulation in the bacterial envelope. nih.govyuntsg.comresearchgate.net The staining was most intense at the bacterial septa and in distinct patches along the cell walls. researchgate.net At lethal concentrations, this accumulation was associated with visible defects in the membrane, such as extrusions. researchgate.net The localization patterns observed with the fluorescent this compound derivative were similar to those seen when using a standard membrane stain in the presence of unmodified this compound. nih.gov

Early research provided clues to the membrane-centric action of this compound, demonstrating that its antibacterial activity was significantly reduced in the presence of the sodium salts of certain phospholipids (B1166683) and fatty acids. nih.govyuntsg.comescholarship.org Specifically, saturated fatty acid sodium salts with a carbon chain length of eight or more were found to decrease the antimicrobial activity of this compound by a factor of 50 to 100. ebi.ac.uknih.govnla.gov.au

Role of Structural Rigidity and Conformational Restriction

The structural rigidity of this compound, enforced by hydrogen bonding and conformational restrictions, is a significant factor in its antimicrobial mode of action. nih.govresearchgate.net This rigidity is crucial for the compound's biological activity.

The substitution of the 5-hydroxypiperazic acid residue with a proline residue leads to a complete loss of antibiotic activity. nih.govresearchgate.net While proline is known to induce turns in peptide structures, it does not provide the same rigidifying effect as N-acyl piperazic acid derivatives. nih.govresearchgate.net This loss of rigidity is evident in NMR spectra of the proline-substituted homodimer, which show the presence of minor conformers not observed in the spectra of (-)-himastatin. nih.govresearchgate.net

These findings underscore the importance of the conformationally restricted framework of this compound for its biological function. nih.gov

Visualization via Confocal Microscopy using Fluorescent Probes

To investigate the antibiotic activity of (-)-himastatin, researchers have employed confocal microscopy. nih.govresearchgate.net This technique allows for the direct visualization of the interaction between the antibiotic and bacteria, as well as the monitoring of its cellular localization. nih.govmit.edu

A synthetic heterodimeric fluorescent probe, TAMRA-himastatin, was developed for these studies. nih.govmit.edu This probe was designed to minimize structural perturbations to only one half of the dimer, thereby preserving its antibiotic activity. The minimum inhibitory concentration (MIC) of the TAMRA-heterodimer was found to be comparable to that of (-)-himastatin in Bacillus subtilis. nih.govyuntsg.com

Confocal microscopy experiments with the fluorescent probe in B. subtilis revealed that this compound induces membrane defects, which ultimately lead to cell permeabilization. The observed membrane defects and localization patterns are similar to those seen with the membrane-disrupting lipopeptide, daptomycin (B549167), despite the lack of structural similarity between the two compounds. nih.gov The rapid membrane permeabilization caused by this compound is consistent with a mechanism of action based on physical perturbations of the bacterial membrane. nih.gov

Structure-Activity Relationships (SAR) in this compound Analogs

Criticality of the Central C5-C5' Biaryl Linkage

The central C5-C5' biaryl linkage between the cyclotryptophan residues is a defining structural feature of this compound and is critical for its Gram-positive antibiotic activity. nih.govmit.edu This linkage is formed in the final step of the compound's biosynthesis. nih.gov

The significance of this dimeric structure is highlighted by the fact that related monomeric natural products show a substantial increase in antibiotic activity upon enzymatic dimerization. nih.govresearchgate.net Early synthetic efforts to create this compound focused on forming this biaryl bond at an early stage. nih.gov However, more recent approaches have mimicked the natural biosynthetic pathway, achieving a late-stage dimerization that allows for the creation of heterodimeric derivatives. nih.govacs.org This late-stage dimerization was achieved through an oxidative coupling of the monomeric precursors. mit.edu

Importance of Depsipeptide Linkage

The depsipeptide linkage is another structural feature of (-)-himastatin that plays a role in its antibiotic activity. nih.govmit.edu Studies on this compound derivatives have shown a decrease in antibiotic activity when the ester linkage of the depsipeptide is replaced with either a secondary or tertiary amide. nih.govresearchgate.net

The following table displays the Minimum Inhibitory Concentration (MIC) values for this compound and its analogs with modified depsipeptide linkages against various Gram-positive bacteria.

CompoundLinkage TypeB. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)
(-)-HimastatinEster124
(-)-15Secondary Amide81632
(-)-17Tertiary Amide>64>64>64

Impact of Stereochemistry on Biological Activity

Studies on synthetic stereochemical probes of this compound have revealed that the absolute stereochemistry of the molecule has a negligible impact on its antibiotic activity. nih.gov Stereoisomers of this compound, including its enantiomer and meso-diastereomer, exhibited nearly identical Minimum Inhibitory Concentration (MIC) values against various strains of B. subtilis, S. aureus, and E. faecalis. nih.gov

The following table presents the MIC values for (-)-himastatin and its stereoisomers, demonstrating the limited effect of stereochemistry on antibacterial potency.

CompoundStereochemistryB. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)
(-)-HimastatinNatural124
ent-(+)-HimastatinEnantiomer124
meso-HimastatinDiastereomer248

Rational Design of Derivatives for Enhanced Activity

The unique homodimeric structure of this compound presents a significant synthetic challenge, but also an opportunity for the rational design of derivatives with potentially enhanced or modulated biological activity. researchgate.netchemrxiv.org A key strategy has been the development of a modular synthesis that allows for the creation of various this compound analogs. This approach, inspired by the natural biosynthesis of the molecule, focuses on a late-stage dimerization of complex monomeric precursors. acs.orgyuntsg.com

This biomimetic strategy enables the rapid diversification of the this compound scaffold. acs.org By synthesizing the complex halves of the dimer first and then joining them, researchers can introduce modifications to individual residues within the peptide rings. acs.orgyuntsg.com This modularity has facilitated the creation of over a dozen designed derivatives. researchgate.netyuntsg.com

One notable application of this synthetic approach is the creation of synthetic probes to investigate this compound's mechanism of action. researchgate.netchemrxiv.org For instance, a heterodimeric fluorescent probe has been synthesized, incorporating a fluorophore like carboxytetramethylrhodamine (TAMRA). yuntsg.comnih.gov Such probes are instrumental in studying the interaction of this compound with its cellular targets, which is speculated to be the bacterial membrane. nih.gov

Furthermore, the synthesis of unnatural this compound derivatives with single-residue substitutions has been achieved. yuntsg.comnih.gov These substitutions help to elucidate the structure-activity relationship, revealing which components of the molecule are critical for its antibiotic and antitumor effects. nih.gov The ability to create both homodimeric and heterodimeric derivatives provides a powerful tool for fine-tuning the molecule's properties. yuntsg.com The integration of computational tools is an emerging trend that promises to further enhance the rational design of cyclic peptides like this compound, aiming to improve pharmacokinetic profiles and expand their therapeutic potential. researchgate.net

Antitumor Activity (Preclinical in vitro and in vivo Animal Models)

This compound has demonstrated notable antitumor activity in preclinical studies, particularly against certain leukemia and melanoma cell lines. nih.govcapes.gov.br

In vivo studies using mouse models have shown that this compound can prolong the lifespan of mice inoculated with P388 leukemia and B16 melanoma cells. nih.govcapes.gov.brebi.ac.ukresearchgate.net This activity was observed when the tumor cells were implanted locally, indicating that this compound is effective at the site of administration. researchgate.netnih.gov

The cytotoxic effects of this compound are believed to stem from its interactions with the cell membrane. researchgate.netnih.gov While the precise mechanism remains under investigation, the unique dimeric structure of this compound is considered crucial for its biological activity. nih.gov

Table 1: Preclinical Antitumor Activity of this compound

Cell Line Model Observed Effect Citation
P388 Leukemia In vivo (mice) Prolonged lifespan nih.govcapes.gov.brebi.ac.ukresearchgate.net
B16 Melanoma In vivo (mice) Prolonged lifespan nih.govcapes.gov.brebi.ac.ukresearchgate.net
HCT-116 Colon Adenocarcinoma In vitro (soft agar) Cytotoxic activity researchgate.netnih.gov

Limitations due to Interaction with Lipids and Micelles in Biological Systems

A significant limitation to the systemic antitumor efficacy of this compound is its interaction with lipids and micelles. researchgate.netnih.gov While effective against localized tumors, this compound has shown a lack of distal site antitumor activity in vivo. researchgate.netnih.govnla.gov.au

In vitro experiments have demonstrated that the antibacterial and cytotoxic activities of this compound are significantly inhibited by the presence of fatty acid sodium salts, such as sodium palmitate. researchgate.netnih.gov This inhibition is not due to enzymatic degradation but rather suggests that this compound gets trapped within micelles formed by these lipids. researchgate.netnih.gov This sequestration effectively reduces the concentration of free, active this compound available to interact with cancer cells. nih.gov

This interaction with lipids in biological systems is hypothesized to be the reason for its limited activity at sites distant from administration, as the compound may form complexes with lipids in the bloodstream or tissues, preventing it from reaching its target. researchgate.netnih.gov These findings also lend further support to the hypothesis that the primary mechanism of action for this compound's cytotoxic effects involves interaction with the cell membrane. researchgate.netnih.gov

Advanced Research Methodologies Applied to Himastatin Studies

Spectroscopic and Diffraction Techniques

Spectroscopic and diffraction methods are crucial for determining the precise three-dimensional structure of Himastatin and associated proteins, as well as analyzing their molecular characteristics.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS), particularly high-resolution fast atom bombardment mass spectrometry (HRFAB-MS) and high-resolution electrospray ionization mass spectroscopy (HRESIMS), has been employed to determine the molecular formula and mass of this compound and its related compounds. researchgate.netnih.gov MS/MS analysis is also valuable for fragmenting the molecule and analyzing the masses of the resulting fragments, which helps in sequencing the amino acid residues and confirming the presence of specific subunits within the peptide structure. mdpi.comresearchgate.net This technique is particularly useful in peptidogenomics approaches, where MS/MS data is used to identify compounds based on predicted building blocks from genome mining. mdpi.com High-resolution MS analysis can resolve small mass differences between congeners, aiding in the identification of variations in related molecules. rsc.org

X-Ray Diffraction for Protein Crystal Structures (e.g., HmtN, HmtT)

X-ray diffraction is a powerful technique for determining the three-dimensional structures of proteins involved in this compound biosynthesis at atomic resolution. Crystal structures of key enzymes like HmtN and HmtT, both cytochrome P450 enzymes involved in the post-tailoring steps of this compound biosynthesis, have been determined using X-ray crystallography. researchgate.netnih.govproteopedia.orgnih.gov The crystal structure of HmtN at 1.3 Å resolution revealed details about its active site and potential channels for substrate entry and product egress. researchgate.netnih.gov Comparing the crystal structures of HmtT and HmtN has shown both similarities to other cytochrome P450s and unique features, such as an unusually long F-G loop in HmtT, which may influence substrate specificity. proteopedia.orgnih.gov These structures provide crucial information about the catalytic mechanisms and substrate recognition of these enzymes. researchgate.netnih.govnih.gov

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering techniques have been instrumental in understanding the genetic basis of this compound biosynthesis and the roles of specific genes and regulatory elements.

Gene Inactivation and Complementation Experiments

Gene inactivation (knockout) and complementation experiments are essential tools for functionally characterizing genes within the this compound biosynthetic gene cluster (hmt BGC). researchgate.netresearchgate.net By inactivating a specific gene within the cluster and observing the effect on this compound production or the accumulation of intermediates, researchers can infer the function of the encoded enzyme or regulatory protein. researchgate.netresearchgate.netrsc.org Complementation experiments, where the inactivated gene is reintroduced, are used to confirm that the observed phenotype is indeed due to the absence of that specific gene. researchgate.net These experiments have been used to elucidate the steps in the this compound biosynthetic pathway and identify genes responsible for specific modifications, such as the formation of the pyrroloindole moiety catalyzed by HmtT. rsc.org Gene inactivation studies have also helped to assess the influence of hypothetical proteins encoded within the hmt cluster on this compound biosynthesis. researchgate.net

Quantitative PCR (qPCR) and RT-PCR for Gene Expression Analysis

Quantitative PCR (qPCR) and RT-PCR are used to measure the expression levels of genes involved in this compound biosynthesis. researchgate.netnih.govgoogle.com RT-PCR can be used to analyze the transcription of genes in different mutant strains, providing insights into the regulatory mechanisms controlling the hmt BGC. researchgate.netresearchgate.net For example, RT-PCR analysis of ΔhmtA, ΔhmtB, and ΔhmtD mutants has been performed to understand the roles of these atypical regulatory genes within the cluster. researchgate.netresearchgate.net qPCR allows for the quantification of gene expression, providing a more detailed picture of how the transcription of biosynthetic genes is affected under various conditions or in different genetic backgrounds. researchgate.netnih.gov This helps in understanding the regulatory networks that govern this compound production in Streptomyces hygroscopicus. researchgate.net

Genome Scanning and Bioinformatics Analysis of BGCs

Genome scanning and bioinformatics analysis play a crucial role in identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for producing specialized metabolites like this compound. The hmt gene cluster, responsible for this compound production in Streptomyces himastatinicus, has been identified and analyzed through genome scanning researchgate.net. Bioinformatics tools like antiSMASH are used to detect and predict BGCs by comparing genomic regions to databases of known secondary metabolite BGCs microbiologyresearch.org.

Analysis of the hmt BGC has revealed unusual domain organizations within the non-ribosomal peptide synthetases (NRPSs) involved in this compound biosynthesis researchgate.net. While NRPS gene clusters are often located on a single DNA strand, the genes responsible for this compound biosynthesis in Streptomyces himastatinicus ATCC 53653 are located on both DNA strands researchgate.net. Comparative analysis of the hmt cluster with other BGCs, such as those for kutznerides, stenothricins, and aurantimycins, shows relatively low synteny and conserved gene content, although they share some homologous genes mdpi.com. For instance, the hmt gene cluster is the most similar BGC in the MIBiG database to the lunaemycin BGC (BGC 28a) from Streptomyces lunaelactis MM109T, based on the number of homologous genes mdpi.combiorxiv.org. Both clusters contain genes required for the biosynthesis of piperazic acid (Piz) from L-ornithine mdpi.com. Genome mining of novel Streptomyces strains, including those from machair grassland soil, has revealed genomes rich in BGCs predicted to encode for diverse specialized metabolites, including antibiotics microbiologyresearch.org. AntiSMASH analysis of the Streptomyces luteireticuli ASG80 genome, for example, predicted 40 BGCs, with one T1PKS cluster showing 8% similarity to the this compound cluster nih.gov.

Heterologous Expression Systems for Biosynthetic Pathways

Heterologous expression systems are valuable tools for studying and producing natural products, especially those from organisms that are difficult to culture or genetically manipulate. Constructing and expressing the BGCs in a suitable host allows for the investigation of biosynthetic pathways and potential yield improvement.

The cytochrome P450 enzyme HmtS, which catalyzes the C-C bond coupling of this compound, has been expressed in Streptomyces alboflavus 313 to produce di-AFN A1, a homodimer of AFN A1 cjnmcpu.comcjnmcpu.com. This demonstrates the potential of using components of the this compound biosynthetic machinery in heterologous hosts for producing related or modified compounds cjnmcpu.com. Efforts have been made to construct and express the di-AFN A1 biosynthetic gene cluster in Streptomyces model strains like Streptomyces lividans TK24 cjnmcpu.comcjnmcpu.com. Initially, assembling the BGC on one plasmid and introducing it into S. lividans TK24 resulted in di-AFN A1 production cjnmcpu.comcjnmcpu.com. Further strategies, such as multiplying and splitting the BGC to mimic the natural gene arrangement and testing different Streptomyces hosts, led to increased di-AFN A1 titers cjnmcpu.comcjnmcpu.com. This highlights the importance of host selection and BGC arrangement in optimizing heterologous expression for improved production cjnmcpu.com. Efficient plug-and-play marine-derived gene cluster expression platforms, such as MGCEP 1.0 built from Streptomyces atratus SCSIO ZH16, have been developed and successfully used to express various microbial bioactive metabolite BGCs, including nonribosomal peptides researchgate.net.

Chemical Biology and Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Production Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used extensively in this compound research for production analysis, purification, and characterization. HPLC is employed to analyze fermentation broths and determine the titer of this compound produced by wild-type and engineered Streptomyces strains researchgate.net.

Studies investigating the role of regulatory genes within the this compound BGC have utilized HPLC to quantify this compound production in gene deletion mutants researchgate.net. For example, HPLC analysis of methanolic extracts from Streptomyces hygroscopicus ATCC 53653 cultures was used to determine this compound titers researchgate.net. Engineered strains with deletions in regulatory genes hmtA and hmtB showed significantly enhanced this compound production compared to the wild type, as quantified by HPLC researchgate.net. The titers of this compound in the ΔhmtA and ΔhmtB strains were 19.02 ± 1.2 μg/mL and 30.40 ± 0.83 μg/mL, respectively, compared to 1.92 ± 0.09 μg/mL in the wild type researchgate.net. HPLC is also used in the analysis of this compound derivatives and intermediates during synthetic efforts figshare.commit.edu. Amino acid analysis of this compound hydrolysates using a Beckman System Gold Amino Acid Analysis HPLC System with a Spherogel AA Na+ cation exchange column and ninhydrin (B49086) detection has been performed to confirm the presence of constituent amino acids like valine, leucine (B10760876), and threonine researchgate.net.

Interactive Table 1: this compound Production in Streptomyces hygroscopicus Strains

StrainThis compound Titer (μg/mL)Fold Increase vs. Wild Type
Wild Type1.92 ± 0.091.0
ΔhmtA mutant19.02 ± 1.29.9
ΔhmtB mutant30.40 ± 0.8315.8

In vitro Biological Assays (e.g., Well-Agar Diffusion Assay)

In vitro biological assays are essential for evaluating the antimicrobial and cytotoxic activities of this compound and its derivatives. The well-agar diffusion assay is a common method used to assess the antibacterial activity of this compound nih.govnih.gov. In this assay, a solution of the test compound is placed in a well cut into an agar (B569324) plate inoculated with bacteria, and the size of the zone of growth inhibition around the well indicates the compound's activity slu.se.

A Bacillus subtilis well-agar diffusion assay was employed to investigate the antibacterial activity of this compound and explore potential mechanisms of inactivation nih.gov. This assay revealed that the activity of this compound against B. subtilis was inhibited when mixed with mouse liver S9 fraction and microsomes nih.gov. Further investigation using this assay demonstrated that the decreased activity was not enzymatic but related to the presence of certain fatty acid salts nih.gov. Saturated fatty acid sodium salts with a carbon chain number of 8 or more significantly reduced the antimicrobial activity of this compound nih.gov. The well-agar diffusion assay has also been used to evaluate the antibacterial activity of other cyclic peptides, such as lunaemycins, showing significant direct-acting activity against Gram-positive bacteria mdpi.com. Beyond antibacterial activity, in vitro assays like the soft agar assay have been used to assess the cytotoxic activity of this compound against cancer cells, such as HCT-116 colon adenocarcinoma cells nih.gov. The activity of this compound against HCT-116 cells in soft agar was markedly reduced in the presence of sodium palmitate nih.gov.

Live-Cell Confocal Microscopy for Cellular Localization Studies

Live-cell confocal microscopy is a powerful technique used to visualize the interaction of this compound or its fluorescent derivatives with bacterial or mammalian cells and study their cellular localization. This method provides insights into the potential mechanism of action.

Confocal microscopy has been utilized to observe the biological effects of antibiotics on bacteria, including membrane-disrupting lipopeptides like daptomycin (B549167) nih.govresearchgate.net. To characterize the antibiotic activity of this compound, synthetic fluorescent probes, such as TAMRA-himastatin, have been used in conjunction with confocal microscopy nih.govresearchgate.net. Treating Bacillus subtilis cells with TAMRA-himastatin allows for the direct visualization of its interaction with bacteria and monitoring of its cellular localization nih.govresearchgate.net. The observed effects of TAMRA-himastatin on B. subtilis cells, including membrane permeabilization within a short timescale, show resemblance to those seen with daptomycin, suggesting a potential mode of action involving physical perturbations of the cell membrane nih.govresearchgate.net. Confocal microscopy has also been applied in studies of peptide-mediated drug delivery systems to visualize the localization of conjugates within cells and tumors researchgate.net.

Peptide Synthesis Technologies (e.g., Solid-Phase Peptide Synthesis)

Peptide synthesis technologies, particularly Solid-Phase Peptide Synthesis (SPPS), are crucial for generating this compound, its analogs, and fluorescent probes for research purposes. SPPS offers advantages such as rapid and customizable access to complex peptides nih.govmdpi.com.

For the synthesis of this compound and its monomeric units, hybrid solution-solid phase synthetic strategies have been employed nih.gov. SPPS allows for the elaboration of resin-bound amino acids with other peptide fragments nih.gov. The synthesis of the (+)-Himastatin monomer has leveraged the practical advantages of SPPS nih.gov. SPPS protocols typically involve using resins like chlorotrityl chloride resin or Wang resin and coupling reagents such as HATU or PyBOP mdpi.comrsc.org. These methods enable the efficient formation of peptide bonds to assemble the linear or cyclic peptide precursors mdpi.com. Following SPPS, techniques like HPLC are often used for purification of the synthesized peptides mdpi.comrsc.org. The ability to synthesize this compound and its derivatives through these technologies is vital for structure-activity relationship studies and the development of synthetic probes for biological investigations nih.gov.

Future Directions and Therapeutic Potential of Himastatin Research

Development of Himastatin-Inspired Antimicrobial Agents

The pressing global health crisis of antibiotic-resistant bacteria has made the development of new antimicrobial agents a priority. This compound, with its unusual homodimeric structure and potent activity against Gram-positive bacteria, presents a promising scaffold for the design of novel antibiotics. nih.gov Research has demonstrated that the dimeric structure of this compound is crucial for its antibacterial effect, as monomeric derivatives show significantly reduced or no activity. nih.gov

A key strategy in this area is the synthesis of this compound variants to explore structure-activity relationships. technologynetworks.commit.edu By systematically modifying different parts of the molecule, researchers aim to identify derivatives with enhanced potency, broader spectrum of activity, or improved pharmacological properties. technologynetworks.comdrugdiscoverytrends.com For instance, some synthesized variants with one naturally occurring monomer and one altered monomer have shown strong antimicrobial activity. technologynetworks.commit.edu This modular approach allows for the creation of a diverse library of this compound-inspired compounds for screening and optimization. acs.org The ultimate goal is to design molecules with potent antibiotic activity that can overcome existing resistance mechanisms. sciencedaily.comnews-medical.net

Exploration of this compound Analogs as Molecular Probes

Understanding the mechanism of action of an antibiotic is fundamental to its development and clinical application. This compound analogs, particularly those incorporating fluorescent tags, have proven to be invaluable tools in this endeavor. technologynetworks.comacs.org By synthesizing fluorescently labeled this compound probes, researchers have been able to visualize the interaction of the compound with bacterial cells. technologynetworks.comresearchgate.net

These studies have revealed that this compound accumulates in the bacterial cell membrane. technologynetworks.commit.edu This has led to the hypothesis that its primary mode of action involves the disruption of the cell membrane, a mechanism shared by other successful antibiotics like daptomycin (B549167). technologynetworks.commit.edu The ability to create both homodimeric and heterodimeric fluorescent probes provides a versatile toolkit for further dissecting the molecular details of membrane interaction. nih.gov The insights gained from these molecular probes are crucial for designing more effective membrane-targeting antibiotics. researchgate.net

Advances in this compound Biosynthetic Engineering for Enhanced Production or Novel Analog Generation

The natural production of this compound by Streptomyces himastatinicus is often low, hindering large-scale studies and potential clinical development. dokumen.pub Biosynthetic engineering offers a promising avenue to overcome this limitation. The biosynthetic gene cluster for this compound has been identified, and the roles of several key enzymes, including three cytochrome P450 enzymes responsible for oxidative tailoring steps, have been characterized. ebi.ac.uk

One of the final and most critical steps in this compound biosynthesis is the oxidative dimerization of the monomeric precursor, catalyzed by the enzyme HmtS. nih.gov Inspired by this natural process, chemical syntheses have been developed that mimic this late-stage dimerization. acs.orgsciencedaily.com This bio-inspired approach not only provides a more efficient route to this compound but also facilitates the generation of novel analogs by allowing for the combination of different monomeric subunits. acs.org Furthermore, research into the regulatory genes within the biosynthetic cluster has identified repressors and activators, and inactivating these repressors has been shown to enhance this compound bioproduction. ebi.ac.uk Continued efforts in metabolic engineering and chemoenzymatic synthesis hold the potential for both increased yields of this compound and the creation of a wider array of structurally diverse and potentially more potent analogs. mdpi.com

Elucidating Remaining Aspects of this compound's Molecular Mode of Action

While evidence strongly suggests that this compound targets the bacterial cell membrane, the precise molecular interactions and the full cascade of events leading to bacterial cell death are still under investigation. technologynetworks.comebi.ac.uk Early studies noted that the antibiotic activity of this compound was diminished in the presence of phospholipids (B1166683) and fatty acid sodium salts, providing the initial clue towards a membrane-centric mechanism. nih.govresearchgate.net

The development of synthetic this compound and its stereoisomers has allowed for more detailed mechanistic studies. nih.gov Interestingly, the absolute stereochemistry of this compound appears to have a negligible impact on its antibiotic activity, suggesting that achiral interactions, likely with the hydrophobic components of the cell membrane, are the primary drivers of its effect. nih.gov The use of fluorescently labeled probes has provided direct evidence of membrane localization and has shown that the antibiotic can induce changes in membrane morphology. researchgate.net Future research will likely focus on identifying specific lipid or protein targets within the membrane and understanding how the dimeric structure facilitates membrane disruption. nih.govebi.ac.uk

Addressing Challenges in Preclinical Translation and Bioavailability

Despite its promising antimicrobial and previously noted antitumor activities, the path for this compound to clinical application is not without its hurdles. sciencedaily.comebi.ac.uk A significant challenge for many peptide-based drugs, including cyclodepsipeptides like this compound, is their low oral bioavailability and potential instability under physiological conditions. researchgate.net While cyclic peptides generally exhibit greater stability than their linear counterparts, overcoming these pharmacokinetic challenges is crucial for successful drug development. researchgate.net

Furthermore, the translation of preclinical findings from animal models to human patients is a well-recognized challenge in drug development. nih.gov For carrier-mediated agents and complex molecules like this compound, factors such as interaction with the immune system and the tumor microenvironment (in the context of its anticancer properties) can significantly influence efficacy and toxicity. nih.gov While initial in vivo studies showed some antitumor activity, dose-limiting toxicity was also observed. sciencedaily.comnews-medical.net A major bottleneck for extensive preclinical development has been the limited supply of the natural product. dokumen.pub Future research must focus on optimizing the therapeutic window, improving bioavailability through formulation strategies or chemical modification, and utilizing relevant preclinical models to better predict clinical outcomes. nih.gov

Q & A

Q. What is the biosynthetic pathway of himastatin, and how is its dimeric structure formed?

this compound is biosynthesized via a nonribosomal peptide synthetase (NRPS) pathway in Streptomyces species. The molecule consists of two identical monomers linked by an aromatic C-C bond. Key enzymes, including three cytochrome P450 oxidases (HmtN, HmtT, HmtS), catalyze post-assembly modifications:

  • HmtN mediates stereospecific hydroxylation of piperazic acid .
  • HmtT catalyzes epoxidation and cyclization of tryptophan residues .
  • HmtS enables regioselective aryl-aryl coupling to form the dimeric structure . Gene knockout studies and intermediate analysis have validated this pathway, revealing six critical biosynthetic intermediates .

Q. What experimental methods are used to characterize this compound’s structure and purity?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : Resolves stereochemistry and monomer connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and dimeric assembly .
  • X-ray crystallography : Validates solid-state conformation, though limited by solubility . Purity assessment involves reverse-phase HPLC coupled with UV/Vis or mass detection, critical for ensuring reproducibility in bioactivity assays .

Q. How does this compound exert antimicrobial activity?

this compound disrupts bacterial membranes via a "detergent-like" mechanism, as shown in fluorescence microscopy studies. Its dimeric structure enhances membrane insertion, causing leakage of cytoplasmic content. Activity is structure-dependent: derivatives with asymmetric subunits retain potency, while symmetric analogs lose efficacy .

Advanced Research Questions

Q. How do contradictions in structural data from synthetic and biosynthetic studies inform this compound research?

Initial degradation studies by Bristol Myers suggested a tryptophan-biphenyl linkage, but Danishefsky’s total synthesis revealed this was erroneous. The correct structure was confirmed by synthesizing an enantiomer with identical spectral properties to natural this compound . Such discrepancies highlight the necessity of orthogonal validation (e.g., synthesis, crystallography) when interpreting NMR data alone .

Q. What strategies enable efficient total synthesis of this compound and its analogs?

Advanced synthesis approaches include:

  • Biomimetic dimerization : Radical-based coupling of monomers, inspired by HmtS-mediated aryl-aryl bonding, achieves natural-like stereochemistry .
  • Late-stage diversification : Modular assembly of peptide chains (e.g., solid-phase synthesis) followed by oxidative dimerization allows rapid generation of analogs . Challenges include poor solubility of intermediates and low yields in radical coupling steps (e.g., 40% yield with Cu(SbF₆)₂/DTBMP) .

Q. How can researchers resolve batch-to-batch variability in synthetic this compound for reproducible bioassays?

  • Quality Control (QC) : Require HPLC and MS data for purity (>95%) and peptide content analysis to standardize concentrations .
  • Solubility optimization : Use co-solvents (e.g., DMSO/water mixtures) and lyophilization to minimize aggregation .
  • Bioassay normalization : Include internal controls (e.g., known antibiotics) to account for variability in cell-based assays .

Q. What role do computational methods play in studying this compound’s biosynthesis and activity?

  • Docking simulations : Predict interactions between cytochrome P450 enzymes (e.g., HmtS) and substrates to clarify regioselectivity in dimerization .
  • Molecular dynamics (MD) : Model membrane disruption mechanisms by tracking dimer insertion into lipid bilayers .
  • Machine learning : Prioritize synthetic targets by predicting antimicrobial activity of analogs .

Methodological Considerations

Q. How should researchers design experiments to study this compound’s mechanism of action?

  • Membrane integrity assays : Use fluorescent dyes (e.g., propidium iodide) to quantify bacterial membrane disruption .
  • Resistance studies : Serial passage experiments under sub-inhibitory concentrations identify potential resistance mutations .
  • Comparative genomics : Analyze Streptomyces strains producing this compound analogs to pinpoint biosynthetic flexibility .

Q. What are best practices for reporting synthetic protocols and bioactivity data?

  • Reproducibility : Detail solvent systems, catalyst loadings, and purification steps (e.g., “this compound was purified via preparative HPLC using a C18 column and 0.1% TFA/acetonitrile gradient”) .
  • Data transparency : Report negative results (e.g., failed dimerization attempts with AgSbF₆) to guide future optimization .
  • Ethical reporting : Disclose conflicts of interest, particularly in studies funded by pharmaceutical entities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Himastatin
Reactant of Route 2
Himastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.